Olivomycin C Exhibits >1000-Fold Differential Species-Specific Toxicity Compared to Mithramycin and Chromomycin A3
In a direct head-to-head comparison of three related aureolic acid antibiotics, olivomycin demonstrated extreme, species-specific divergence in cytotoxicity that cannot be predicted from mithramycin or chromomycin A3. The study quantified toxicity (LD50) across human, mouse, and hamster cell lines, revealing differences of over 1000-fold between the drugs' effects on specific cell types [1]. Notably, while mouse LMTK⁻ cells were more resistant to mithramycin than CHO cells, the sensitivity pattern was reversed for both chromomycin A3 and olivomycin, indicating unique cellular handling of olivomycin compared to its analogs [1].
| Evidence Dimension | Species-specific cellular toxicity (LD50) |
|---|---|
| Target Compound Data | Human cells (diploid fibroblast, HeLa) showed maximal sensitivity; mouse LMTK⁻ and Chinese hamster CHO cells showed intermediate resistance, with a reversed sensitivity pattern compared to mithramycin. |
| Comparator Or Baseline | Mithramycin and Chromomycin A3 |
| Quantified Difference | Up to >1000-fold differences in toxicity between drugs on the same cell type; reversed sensitivity pattern (olivomycin vs. mithramycin) in mouse LMTK⁻ and CHO cells. |
| Conditions | Cultured mammalian cells (human, Chinese hamster, Syrian hamster, mouse) in vitro. |
Why This Matters
This vast, quantifiable divergence confirms that olivomycin is not a generic substitute for mithramycin or chromomycin A3 and must be selected based on its unique, cell-type-specific activity profile.
- [1] Gupta, R. S. (1982). Species specific differences in the toxicity of mithramycin, chromomycin A3, and olivomycin towards cultured mammalian cells. *Journal of Cellular Physiology*, 113(1), 11–16. View Source
